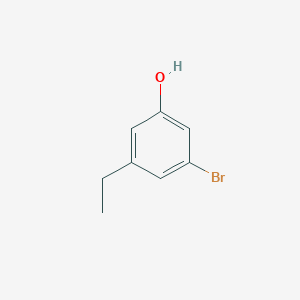

3-Bromo-5-ethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOZATROHSPPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Ethylphenol

Retrosynthetic Analysis and Strategic Precursor Selection for 3-Bromo-5-ethylphenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the primary challenge is the meta, meta' relationship of the three substituents on the benzene (B151609) ring. The hydroxyl and ethyl groups are both ortho-, para-directing, making it difficult to introduce the bromine atom at the C5 position via direct electrophilic substitution on a 3-ethylphenol (B1664133) precursor.

Two primary retrosynthetic disconnections are most logical:

C-Br Bond Formation: This approach considers 3-ethylphenol as the immediate precursor. The key challenge is to overcome the inherent regioselectivity of electrophilic bromination, which would preferentially occur at the positions ortho and para to the powerful hydroxyl directing group.

C-O Bond Formation: This strategy involves forming the phenol (B47542) group as the final step. A suitable precursor would be a benzene ring with the bromo and ethyl groups already in the desired 1,3,5-substitution pattern, such as 1,5-dibromo-3-ethylbenzene or 1-bromo-3-ethyl-5-iodobenzene, followed by a nucleophilic substitution or a modern coupling reaction to introduce the hydroxyl group. An alternative precursor for this route is 1-bromo-3-ethylbenzene, where a C-H bond at the 5-position is selectively functionalized and converted into a hydroxyl group.

Based on this analysis, the most strategically sound precursors for the synthesis of this compound are 3-ethylphenol (for classical pathways with regiochemical control) and 1-bromo-3-ethylbenzene (for modern C-H activation routes).

Classical and Conventional Synthetic Pathways

Classical synthetic methods rely on well-established reaction mechanisms, though they may require multiple steps or stringent control of reaction conditions to achieve the desired regiochemistry.

Direct electrophilic bromination of 3-ethylphenol is challenging for synthesizing the target compound. The hydroxyl group is a strong activating and ortho-, para-directing group, while the ethyl group is a weaker activating ortho-, para-director. Therefore, bromination would be expected to yield primarily 2-bromo-, 4-bromo-, and 6-bromo-3-ethylphenol.

To achieve the desired meta-bromination relative to the hydroxyl group, steric hindrance can be exploited. By using a bulky sulfoxide in conjunction with HBr, the electrophilic bromination at the more accessible para-position (relative to the ethyl group) can be favored. ccspublishing.org.cn While this demonstrates a strategy for regiocontrol, achieving the specific this compound isomer via this direct method remains complex and often results in mixtures of isomers. ccspublishing.org.cnnih.gov

Another strategy involves modifying the directing ability of the hydroxyl group. For instance, converting the phenol to a bulkier ether or ester could sterically hinder the ortho positions, potentially favoring bromination at the C5 position, but this often provides only modest selectivity. Various brominating agents have been developed for regioselective bromination of phenols, including N-bromosuccinimide (NBS) and tetraalkylammonium tribromides, which can offer higher para-selectivity. nih.gov A practical method using a combination of PIDA (phenyliodine diacetate) and AlBr₃ has also been developed for the efficient electrophilic bromination of phenols under mild conditions. nih.govresearchgate.net

Table 1: Common Brominating Agents and Regioselectivity Considerations

| Brominating Agent | Typical Selectivity on Phenols | Potential for this compound Synthesis |

|---|---|---|

| Br₂ in polar solvent | Low selectivity, often leads to polybromination | Low; difficult to control and isolate the desired isomer. |

| N-Bromosuccinimide (NBS) | Generally favors para-bromination, can be solvent-dependent nih.gov | Moderate; selectivity for the 5-position over the 4- and 6-positions would likely be poor. |

| HBr / Sulfoxide | Can be tuned for para-selectivity based on steric hindrance of the sulfoxide ccspublishing.org.cn | Potentially useful, but would require significant optimization to favor the 5-position. |

| PIDA–AlBr₃ System | Effective for monobromination of various phenols under mild conditions nih.gov | Promising, but regioselectivity on a 3-substituted phenol would need specific investigation. |

This approach installs the phenol group in the final step onto a pre-functionalized aromatic ring. A classic SNAr (Nucleophilic Aromatic Substitution) reaction, where a leaving group is displaced by a hydroxide nucleophile, typically requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to activate the ring. libretexts.org A precursor like 1,5-dibromo-3-ethylbenzene lacks this activation, making direct substitution with NaOH possible only under extreme conditions (e.g., the Dow process), which are not suitable for laboratory synthesis of functionalized molecules. libretexts.org

Modern palladium or copper-catalyzed reactions, however, enable the hydroxylation of aryl halides under milder conditions. The Buchwald-Hartwig and Ullmann-type couplings are prominent examples. organic-chemistry.org A synthetic route could involve:

Starting with 1,3-diethylbenzene.

Performing a selective bromination to yield 1-bromo-3,5-diethylbenzene.

Followed by a palladium-catalyzed hydroxylation using a strong base like KOH with a specialized phosphine ligand to replace one of the bromine atoms with a hydroxyl group. organic-chemistry.org

Alternatively, arylboronic acids can be converted to phenols using an oxidizing agent. organic-chemistry.org This would entail converting a precursor like 1-bromo-3-ethyl-5-halobenzene into the corresponding boronic acid via lithium-halogen exchange and reaction with a borate ester, followed by oxidation.

A multi-step synthesis allows for the logical installation of functional groups, ensuring correct regiochemistry. A plausible route starting from a simple building block like 3-ethylaniline could be:

Acylation: Protect the amine group of 3-ethylaniline as an acetanilide to moderate its activating effect and control regioselectivity in the subsequent step.

Bromination: Electrophilic bromination of N-(3-ethylphenyl)acetamide. The acetamido group is a moderate ortho-, para-director. Bromination will primarily occur at the para position, yielding N-(4-bromo-3-ethylphenyl)acetamide.

Nitration: Introduction of a nitro group. This would be directed to the position ortho to the acetamido group and meta to the bromine, yielding N-(4-bromo-3-ethyl-6-nitrophenyl)acetamide.

Deamination: Removal of the amine functionality via diazotization followed by reduction (e.g., with H₃PO₂), which would yield 1-bromo-2-ethyl-4-nitrobenzene.

Reduction: Reduction of the nitro group to an amine.

Diazotization and Hydrolysis: Conversion of the resulting aniline to a phenol via a diazonium salt intermediate, followed by heating in water.

While lengthy, such sequences provide unambiguous control over the final substitution pattern.

Modern and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of greener methods. Catalytic reactions, in particular, offer powerful alternatives to classical multi-step syntheses.

The most direct and modern route to 3,5-disubstituted phenols like this compound involves a C-H activation strategy. nih.gov This method is particularly powerful for creating substitution patterns that are electronically disfavored in classical electrophilic substitutions. nih.govacs.org The synthesis starts with a readily available precursor, 1-bromo-3-ethylbenzene .

The sequence proceeds in a one-pot fashion:

Iridium-Catalyzed C-H Borylation: The 1-bromo-3-ethylbenzene is treated with a boron source, typically bis(pinacolato)diboron (B₂Pin₂) or pinacolborane (HBPin), in the presence of an iridium catalyst. The regioselectivity of this reaction is primarily governed by steric effects rather than electronics. nih.gov The iridium catalyst directs the borylation to the most sterically accessible C-H bond, which in a 1,3-disubstituted benzene is the C5 position, located between the two substituents. This step is highly atom-economical, with hydrogen gas being the only stoichiometric byproduct when using HBPin. nih.gov

Oxidation: The resulting aryl boronic ester intermediate is not isolated. Instead, an oxidizing agent, such as Oxone® or hydrogen peroxide, is added directly to the reaction mixture. acs.org This efficiently converts the C-B bond into a C-O bond, yielding the desired this compound.

This one-pot C-H activation/borylation/oxidation protocol is highly efficient, can be performed on a multigram scale, and avoids the intermediate isolation steps, making it a practical and green approach for accessing phenols that are otherwise difficult to synthesize. nih.govnih.gov

Table 2: Comparison of Synthetic Approaches

| Method | Typical Precursor | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Electrophilic Bromination | 3-Ethylphenol | Potentially few steps. | Poor regioselectivity, formation of multiple isomers, difficult purification. |

| Nucleophilic Substitution | 1,5-Dihalo-3-ethylbenzene | Good control of regiochemistry if precursor is available. | Precursor synthesis can be lengthy; harsh conditions may be needed for classical methods. |

| Multi-Step Synthesis | Simple aromatics (e.g., 3-ethylaniline) | Excellent and unambiguous control of regiochemistry. | Long sequence, low overall yield, generates significant waste. |

| C-H Activation/Borylation/Oxidation | 1-Bromo-3-ethylbenzene | High regioselectivity, high efficiency, one-pot procedure, atom economy nih.govacs.org | Requires expensive iridium catalyst. |

Photoredox Catalysis in Bromination Reactions

Visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.orgnih.gov This technique allows for the in situ generation of bromine from the oxidation of Br⁻ by a photocatalyst, such as Ru(bpy)₃³⁺, which is formed through an oxidative quenching process. beilstein-journals.orgnih.gov This approach avoids the direct use of highly toxic and volatile liquid bromine. beilstein-journals.org The reaction typically proceeds with high chemical yield and regioselectivity. beilstein-journals.org The amount of the brominating source, such as CBr₄, can be controlled to achieve either monobromination or dibromination of the phenol substrate. beilstein-journals.org

Table 1: Examples of Photoredox-Catalyzed Bromination of Phenols

| Phenol Substrate | Brominating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Methoxyphenol (TMS protected) | 2 equiv. CBr₄ | Ru(bpy)₃Cl₂ | CH₃CN | 95 (dibromo) |

| Phenol | CBr₄ | Ru(bpy)₃Cl₂ | CH₃CN | High |

The mechanism of these reactions involves the excitation of the photocatalyst by visible light, followed by an electron transfer process that ultimately generates the brominating species. Radical clock experiments have confirmed the formation of radical intermediates in similar photoredox-catalyzed decarboxylation reactions. nih.gov

Flow Chemistry and Continuous Processing Methodologies for Scalability

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including improved mixing, heat transfer, safety, and scalability. mdpi.com This technology is particularly well-suited for the manufacturing of active pharmaceutical ingredients (APIs). mdpi.com Continuous-flow systems enable the coupling of multiple reaction steps without the need for isolating intermediates. mdpi.com

For photochemical reactions, flow chemistry provides uniform irradiation and enhanced photon transfer, which can lead to higher yields and reduced reaction times compared to batch processes. nih.gov For example, a photobromination of a 5-methyl substituted pyrimidine, an intermediate for the production of rosuvastatin, showed no overbromination and a lower level of impurities in a flow setup. mdpi.com The productivity in the flow system was nearly four times higher than in the batch method. mdpi.com

The use of packed-bed reactors with heterogeneous catalysts in flow systems can also improve efficiency and sustainability by allowing for catalyst reuse. thieme-connect.de High-energy reactions can be conducted more safely in flow reactors due to the small reaction volume at any given time. d-nb.info

Biocatalytic Transformations for Selective Derivatization

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. researchgate.net While often used for functional group interconversions, nature has also developed enzymes for more complex, complexity-generating reactions. nih.gov One such transformation is the oxidative dearomatization of phenols, which can introduce stereochemical information and create products ready for further reactions. nih.gov

By screening a suite of biosynthetic enzymes, catalysts with complementary substrate scope and selectivity can be identified. nih.gov This strategy has been successfully applied to produce ortho-quinol products with controlled site- and stereoselectivity. nih.gov Enzymes such as tyrosine phenol lyases can catalyze the stereoselective C-C coupling between phenol derivatives, ammonia, and pyruvate to synthesize tyrosine analogues, demonstrating outstanding regioselectivity. researchgate.net These biocatalytic methods offer a green and highly selective alternative for the derivatization of phenolic compounds.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis. Key parameters that are often tuned include the choice of solvent, base, temperature, and reaction time.

In the context of bromination of phenols, initial screening of reaction conditions can reveal the importance of the solvent system. For example, in the bromination of 4-methylphenol with N-bromosuccinimide (NBS), increasing the volume of the reaction medium, WEPA, from 1.5 mL to 2.5 mL led to an increase in the yield of 2-bromo-4-methylphenol from 18% to 39%. researchgate.net The addition of a co-solvent like ethanol (B145695) can further enhance the yield, in this case to 48% in a much shorter reaction time. researchgate.net

Table 2: Optimization of Bromination of 4-methylphenol

| Entry | WEPA (mL) | Ethanol (mL) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | 0 | 15 | 18 |

| 2 | 2.0 | 0 | 15 | 25 |

| 3 | 2.5 | 0 | 15 | 39 |

| 4 | 3.0 | 0 | 15 | 39 |

In multi-component reactions for the synthesis of isoxazoles, the choice of base was found to be crucial. While several organic and inorganic bases were tested, potassium bicarbonate provided the best yield and regioselectivity. researchgate.net The solvent also played a significant role, with a DMF/water mixture proving to be effective. researchgate.net High-throughput experimentation (HTE) tools and machine learning are increasingly being used to accelerate the optimization of reaction conditions. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Ethylphenol

Reactivity Associated with the Bromine Center

The carbon-bromine (C-Br) bond in 3-bromo-5-ethylphenol is a key site for functionalization, primarily through reactions that leverage its capacity as a leaving group in transition metal-catalyzed processes.

Aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. This compound is a suitable candidate for these transformations.

Suzuki Reaction : This reaction couples an organoboron species (typically a boronic acid) with an organohalide. wikipedia.org The Suzuki reaction is renowned for its mild reaction conditions and the low toxicity of its boron-containing reagents. organic-chemistry.org For this compound, this would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the position of the bromine atom, yielding substituted biphenyl (B1667301) or styrene (B11656) derivatives. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene would lead to the formation of a new carbon-carbon bond, replacing the bromine with the vinyl group. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-5-ethylphenol derivative. wikipedia.org While copper is a common co-catalyst, copper-free variations have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile due to the wide range of organozinc reagents that can be employed. organic-chemistry.org this compound can be coupled with various alkyl-, vinyl-, or arylzinc reagents to introduce diverse substituents. wikipedia.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product with this compound |

|---|---|---|---|

| Suzuki | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ / Na₂CO₃ | 3-R-5-ethylphenol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | 3-alkenyl-5-ethylphenol |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-alkynyl-5-ethylphenol |

| Negishi | R-Zn-X (Organozinc) | Pd(PPh₃)₄ or Ni(PPh₃)₄ | 3-R-5-ethylphenol |

The initial step in the cross-coupling reactions described above is the activation of the carbon-halogen bond. This typically occurs via an oxidative addition mechanism where a low-valent transition metal (like Pd(0)) inserts into the C-Br bond. This process forms an organopalladium(II) intermediate, which is the cornerstone of the catalytic cycle. libretexts.org The activation effectively transforms the relatively inert aryl bromide into a reactive species poised for further transformation, allowing the bromine atom to be replaced by a wide array of carbon-based or heteroatom-based functional groups.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group of this compound is acidic and can be readily deprotonated by a base to form a nucleophilic phenoxide ion. This reactivity is central to O-alkylation, O-acylation, etherification, and esterification reactions.

O-Alkylation : The phenoxide generated from this compound can react with alkyl halides in a classic Williamson ether synthesis to form alkyl aryl ethers. The phenoxide acts as a nucleophile, displacing the halide from the alkylating agent.

O-Acylation : Similarly, the phenoxide can react with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via nucleophilic acyl substitution to produce the corresponding phenyl ester.

Ullmann Ether Synthesis : The Ullmann condensation or Ullmann ether synthesis is a copper-catalyzed reaction used to form diaryl ethers. organic-chemistry.orgnih.gov Classically, this reaction involves a copper-catalyzed coupling between an aryl halide and a phenol (B47542) in the presence of a base. organic-chemistry.orgnih.gov this compound can serve as the phenol component in a coupling reaction with another aryl halide. While traditional Ullmann conditions required harsh temperatures, modern methods using ligands have made the reaction milder and more versatile. nih.govnih.gov

Esterification : Beyond O-acylation with acyl halides, phenols can be converted to esters through various methods. The Mitsunobu reaction, for instance, allows for the esterification of benzoic acids with phenols under mild conditions, offering an alternative to traditional methods. researchgate.net

Table 2: Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent | General Conditions | Product Type |

|---|---|---|---|

| O-Alkylation | R-X (Alkyl Halide) | Base (e.g., K₂CO₃, NaH) | 1-Bromo-3-alkoxy-5-ethylbenzene |

| O-Acylation | RCOCl (Acyl Chloride) | Base (e.g., Pyridine) | 3-Bromo-5-ethylphenyl acetate (B1210297) |

| Ullmann Ether Synthesis | Ar-X (Aryl Halide) | Cu catalyst, Base | 1-Bromo-3-aryloxy-5-ethylbenzene |

| Esterification (Mitsunobu) | R-COOH (Carboxylic Acid) | DEAD, PPh₃ | 3-Bromo-5-ethylphenyl ester |

Electrophilic Aromatic Substitution on the Phenol Ring (beyond bromination)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The position of the incoming electrophile is directed by the existing substituents: the hydroxyl group, the ethyl group, and the bromine atom.

Directing Effects :

Hydroxyl (-OH) group : A strongly activating, ortho, para-directing group.

Ethyl (-CH₂CH₃) group : A weakly activating, ortho, para-directing group.

Bromine (-Br) group : A deactivating, ortho, para-directing group.

The positions ortho to the powerfully activating hydroxyl group (C2 and C6) and para to it (C4) are the most activated sites for electrophilic attack. The ethyl group also directs to positions C2, C6, and C4. The bromine atom directs to C2 and C4. Therefore, the directing effects of all three groups are concerted, strongly favoring substitution at the C2, C4, and C6 positions. Steric hindrance from the adjacent ethyl or bromo groups might influence the regioselectivity between these positions. Given the strong activation by the hydroxyl group, reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily. masterorganicchemistry.comyoutube.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Substitution Position(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C2, C4, C6 |

| Sulfonation | Fuming H₂SO₄ | C2, C4, C6 |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | C2, C4, C6 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C2, C4, C6 |

Nitration and Sulfonation Reactions

Nitration:

The nitration of this compound is an example of an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho, para-directing group, while the ethyl group is a weakly activating, ortho, para-director. The bromine atom is a deactivating but ortho, para-directing group. The positions ortho to the powerful hydroxyl group (positions 2, 4, and 6) are the most activated sites for electrophilic attack.

Given the substitution pattern of this compound, the potential sites for nitration are positions 2, 4, and 6. Steric hindrance from the adjacent ethyl and bromo groups may influence the regioselectivity of the reaction. The expected major products would be 3-bromo-5-ethyl-2-nitrophenol and 3-bromo-5-ethyl-6-nitrophenol, with the potential for the formation of 3-bromo-5-ethyl-4-nitrophenol as well. The precise isomer distribution would depend on the specific reaction conditions, including the nitrating agent and solvent used. For instance, nitration of phenols can be achieved using various reagents, such as a mixture of nitric acid and sulfuric acid, or milder reagents to control selectivity. youtube.com

Sulfonation:

Similar to nitration, sulfonation is an electrophilic aromatic substitution. The sulfonic acid group (-SO3H) will be directed to the activated positions of the aromatic ring. For this compound, the sulfonation is expected to occur at the positions ortho and para to the hydroxyl group. Therefore, the likely products are 2-bromo-4-ethyl-6-hydroxybenzenesulfonic acid and 4-bromo-2-ethyl-6-hydroxybenzenesulfonic acid. Aromatic sulfonation is a reversible reaction, and the product distribution can be influenced by thermodynamic or kinetic control. epa.govwikipedia.org For example, the sulfonation of m-bromophenol, a related compound, would be expected to yield products where the sulfonic acid group is directed by the strongly activating hydroxyl group. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 2 | ortho to -OH, meta to -Br, meta to -C2H5 | Highly Activated |

| 4 | para to -OH, meta to -Br, ortho to -C2H5 | Highly Activated |

| 6 | ortho to -OH, ortho to -Br, meta to -C2H5 | Highly Activated |

Friedel-Crafts Alkylation/Acylation

The Friedel-Crafts reactions are fundamental for attaching alkyl or acyl substituents to aromatic rings. youtube.comchem-space.com However, the application of these reactions to phenols can be complex due to the reactivity of the hydroxyl group.

Friedel-Crafts Alkylation:

In Friedel-Crafts alkylation, the hydroxyl group of this compound can compete with the aromatic ring for the Lewis acid catalyst, potentially leading to O-alkylation. To favor C-alkylation, the reaction conditions need to be carefully controlled. The alkyl group would be directed to the positions activated by the hydroxyl group (positions 2, 4, and 6). However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. nih.gov

Friedel-Crafts Acylation:

Friedel-Crafts acylation of phenols is also challenging. The Lewis acid catalyst can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards electrophilic substitution. nih.gov This can lead to O-acylation, forming a phenyl ester, as a major side reaction. The initially formed ester can, under certain conditions, undergo a Fries rearrangement to yield the C-acylated product (a hydroxyarylketone). For this compound, acylation would be expected to occur at the 2, 4, or 6 positions, with the regioselectivity influenced by steric factors and the specific catalyst and acylating agent used.

Table 2: Potential Products of Friedel-Crafts Reactions with this compound

| Reaction | Reagents | Potential Product(s) | Challenges |

| Alkylation | R-X, Lewis Acid | 2/4/6-Alkyl-3-bromo-5-ethylphenol | O-alkylation, polyalkylation, rearrangements |

| Acylation | RCOCl, Lewis Acid | 2/4/6-Acyl-3-bromo-5-ethylphenol, Phenyl acetate derivative | O-acylation, catalyst deactivation, Fries rearrangement may be required |

Hydrogenation and Reduction Methodologies

Hydrogenation:

Catalytic hydrogenation of this compound can lead to two primary transformations: reduction of the aromatic ring or reductive dehalogenation. The hydrogenation of phenols typically yields cyclohexanol (B46403) derivatives. rsc.orgmdpi.com Under forcing conditions (high pressure and temperature) with catalysts like rhodium or ruthenium, the aromatic ring of this compound would likely be reduced to form 3-bromo-5-ethylcyclohexanol.

Reduction:

Reductive dehalogenation, specifically the removal of the bromine atom, is a common reaction for aryl bromides. This can be achieved through catalytic hydrogenation using a palladium catalyst, often with a base to neutralize the HBr formed. acs.orgjocpr.com This reaction would convert this compound into 3-ethylphenol (B1664133). The selective reduction of the bromine atom without affecting the aromatic ring is a valuable synthetic transformation. Studies on the anaerobic biodegradation of bromophenols have also shown that reductive dehalogenation is a key initial step. acs.org

Formation of Complex Molecular Architectures and Scaffolds from this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aryl bromide, makes it a valuable precursor for the synthesis of more complex molecules.

This compound can serve as a monomer for the synthesis of polymers. For instance, oxidative polymerization of phenols is a well-established method for producing poly(phenylene oxide)s (PPOs). While typically 2,6-disubstituted phenols are used for linear PPOs, the polymerization of this compound could lead to branched or cross-linked polymer structures. Additionally, acid-functionalized poly(phenylene oxide)s have been prepared via the oxidative polymerization of corresponding phenol derivatives. The bromine atom also provides a handle for cross-coupling reactions to form polymers.

The presence of the bromo and hydroxyl groups on the same molecule allows for various intramolecular and intermolecular cyclization reactions. For example, this compound could be a precursor for the synthesis of substituted benzofurans. Palladium-catalyzed reactions of o-bromophenols with ketones can lead to the one-pot synthesis of benzofurans. Although this compound is a m-bromophenol, derivatization at the 2-position could set up an intramolecular cyclization to form a benzofuran (B130515) ring system.

Annulation reactions, which involve the formation of a new ring onto an existing one, could also be envisioned. For example, a reaction sequence involving the introduction of a suitable functional group at the 2- or 4-position of this compound could be followed by an intramolecular cyclization to build a new fused ring system.

Advanced Spectroscopic and Spectrometric Elucidation of 3 Bromo 5 Ethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The assignment of chemical shifts in both proton (¹H) and Carbon-13 (¹³C) NMR spectra of 3-Bromo-5-ethylphenol is based on the distinct electronic environments of each nucleus. The substitution pattern on the aromatic ring—a hydroxyl group, a bromine atom, and an ethyl group, all meta to each other—results in a unique set of signals.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show five distinct signals. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The three aromatic protons are in different chemical environments and are expected to appear as closely spaced multiplets, likely singlets or triplets with small meta-coupling constants. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. pitt.edusigmaaldrich.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.2 | Triplet (t) |

| -CH₂- (ethyl) | ~2.6 | Quartet (q) |

| Ar-H (H2) | ~7.0 - 7.2 | Singlet (s) or Triplet (t) |

| Ar-H (H4) | ~6.8 - 7.0 | Singlet (s) or Triplet (t) |

| Ar-H (H6) | ~6.7 - 6.9 | Singlet (s) or Triplet (t) |

Carbon-13 (¹³C) NMR Spectroscopy: Due to the molecule's asymmetry, the ¹³C NMR spectrum of this compound is expected to display eight unique signals, corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of the substituents. oregonstate.edudocbrown.info The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and appears at a high chemical shift (downfield), typically around 155 ppm. libretexts.org The carbon bearing the bromine atom (C3) also experiences deshielding. The remaining aromatic carbons appear in the typical range of 115-140 ppm, while the aliphatic carbons of the ethyl group are found at lower chemical shifts (upfield). wisc.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | ~29 |

| C3 (-Br) | ~123 |

| C5 (-CH₂CH₃) | ~146 |

| C1 (-OH) | ~156 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the complex structure of molecules like this compound. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, typically over two to three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group, confirming their connectivity. Weak correlations might also be visible between the meta-coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). github.io This is crucial for assigning the carbon signals. For instance, the aromatic proton signals would correlate to their respective C-H carbon signals in the ¹³C spectrum, distinguishing them from the quaternary (non-protonated) carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This technique is powerful for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂) protons to the aromatic C5, C4, and C6 carbons, confirming the attachment point of the ethyl group.

Correlations from the aromatic protons to neighboring carbon atoms, which would definitively establish the 1,3,5-substitution pattern on the benzene (B151609) ring.

Interactive Table: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | (-CH₂) ↔ (-CH₃) of the ethyl group. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Each proton signal correlates to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Ethyl -CH₂ protons ↔ Aromatic C4, C5, C6. Aromatic protons ↔ adjacent and next-nearest neighbor carbons. |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for analyzing the structure and dynamics of solid materials, such as polymers and resins, where solution-state NMR is not feasible. proquest.com For derivatives of this compound, particularly in polymeric forms like phenolic resins, ssNMR provides invaluable insights. dtic.mil

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. semanticscholar.org For this compound (C₈H₉BrO), the exact mass can be calculated and compared to the experimentally measured mass.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. mdpi.com This results in two molecular ion peaks, [M]⁺• and [M+2]⁺•, of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. nih.gov HRMS can resolve these isotopic peaks and confirm their precise masses, unequivocally establishing the elemental composition. researchgate.netresearchgate.net

Interactive Table: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrO |

| Calculated Exact Mass ([M]⁺• for ⁷⁹Br) | 199.98368 Da |

| Calculated Exact Mass ([M+2]⁺• for ⁸¹Br) | 201.98163 Da |

| Expected Isotopic Ratio (M:M+2) | ~1:1 |

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint, providing valuable structural information. orgchemboulder.com

For this compound, the molecular ion ([M]⁺•) would be observed at m/z 199/201. massbank.eu The fragmentation is dictated by the stability of the resulting ions and neutral fragments. miamioh.edu A primary and highly favorable fragmentation pathway is the cleavage of the bond between the aromatic ring and the ethyl group's methylene carbon (benzylic cleavage). This results in the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. wikipedia.org This fragment, [M-15]⁺, would be a major peak in the spectrum. Other characteristic fragmentations for phenols include the loss of carbon monoxide (CO) and a formyl radical (HCO•). libretexts.org

Interactive Table: Predicted Major EI-MS Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 199 / 201 | [C₈H₉BrO]⁺• | (Molecular Ion) |

| 184 / 186 | [C₇H₆BrO]⁺ | •CH₃ |

| 171 / 173 | [C₆H₄BrO]⁺ | •C₂H₅ |

| 121 | [C₈H₉O]⁺ | •Br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. Its application to this compound is crucial for monitoring the progress of its synthesis and for the meticulous assessment of its purity. In a typical synthetic route, such as the bromination of 3-ethylphenol (B1664133), GC-MS allows for the real-time tracking of the consumption of the starting material and the formation of the desired product, as well as any potential isomers or byproducts.

The chromatographic separation is typically achieved on a non-polar or semi-polar capillary column, such as a 5% phenyl polysiloxane phase. The temperature program is optimized to ensure a good resolution between the starting materials, intermediates, product, and any impurities. The retention time of this compound is a key parameter for its identification. While specific retention times are dependent on the exact chromatographic conditions (e.g., column length and diameter, carrier gas flow rate, and temperature program), it is expected that this compound would elute after 3-ethylphenol due to its higher molecular weight and boiling point.

Upon elution from the gas chromatograph, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum is a molecular fingerprint, characterized by the molecular ion peak (M⁺) and a series of fragment ions. For this compound (C₈H₉BrO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately equal intensities for masses M and M+2) would be a definitive indicator of the presence of a bromine atom in the molecule and its fragments.

Table 1: Hypothetical GC-MS Data for the Analysis of a Reaction Mixture in the Synthesis of this compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 3-Ethylphenol | 8.5 | 122 (M⁺), 107, 93, 77 |

| This compound | 12.2 | 200/202 (M⁺), 185/187, 171/173, 107, 91 |

| Dibromo-5-ethylphenol | 15.8 | 278/280/282 (M⁺), 263/265/267, 184/186 |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be observed in a GC-MS analysis. Actual retention times and fragmentation patterns may vary based on the specific analytical conditions.

Purity assessment is achieved by integrating the peak areas of all detected compounds in the chromatogram. The percentage purity of this compound can be calculated by dividing its peak area by the total area of all peaks. For high-purity reference standards, this value should approach 100%. The presence of small impurity peaks would necessitate further purification steps, with GC-MS serving as the primary tool to monitor the effectiveness of these procedures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the hydroxyl (-OH), ethyl (-CH₂CH₃), and bromo (-Br) groups, as well as the aromatic ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the ethyl group and the aromatic ring would appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce several sharp bands between 1450 and 1600 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). The C-O stretching vibration of the phenol (B47542) is typically observed in the 1200-1260 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by bands corresponding to the various functional groups. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp Raman signals. The symmetric C-H stretching vibrations of the ethyl group are also typically Raman active. While the O-H stretch is observable in the Raman spectrum, it is generally a weaker and broader band compared to its IR counterpart. The C-Br stretching vibration is also expected to be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (Broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1260 |

| C-Br | Stretching | 500-600 |

Note: These are general ranges for the expected vibrational frequencies. The exact positions of the peaks can be influenced by the specific chemical environment and intermolecular interactions.

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl, ethyl, and bromo substituents on the benzene ring influences the energy of these orbitals and thus the wavelength of maximum absorption (λₘₐₓ).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands in the ultraviolet region. Phenols typically exhibit two main absorption bands: a primary band (π → π* transition) around 200-220 nm and a secondary band (also a π → π* transition, but of lower energy) around 270-280 nm. The hydroxyl group, being an activating group, causes a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of these bands compared to unsubstituted benzene. The bromine atom, also an auxochrome, is expected to further contribute to a red shift of the λₘₐₓ values. The ethyl group has a minor effect on the UV-Vis spectrum.

Table 3: Expected UV-Visible Absorption Data for this compound in Ethanol

| Transition | Expected λₘₐₓ (nm) |

| π → π* (Primary) | ~210-230 |

| π → π* (Secondary) | ~275-290 |

Note: These are estimated values. The actual λₘₐₓ can be influenced by the solvent polarity and pH.

The position of the λₘₐₓ can be sensitive to the pH of the solution. In a basic medium, the phenolic proton is removed to form the phenoxide ion. This increases the electron-donating ability of the oxygen atom, leading to a more extended conjugation and a significant bathochromic shift of the secondary absorption band. This phenomenon can be used to determine the pKa of the phenolic proton.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique could be used to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal the conformation of the ethyl group relative to the aromatic ring and the nature of any intermolecular hydrogen bonding involving the phenolic hydroxyl group. Hydrogen bonding is expected to be a significant feature in the crystal packing of this compound, likely forming chains or networks of molecules.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 105 |

| Z | 4 |

Note: This data is purely hypothetical and illustrates the type of information that would be obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 3 Bromo 5 Ethylphenol

Quantum Chemical Calculations of Electronic Properties

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like 3-Bromo-5-ethylphenol. Through the application of quantum chemical calculations, a detailed understanding of its electronic structure and reactivity can be achieved. These theoretical investigations are crucial for predicting how the molecule will behave in various chemical environments.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By iteratively calculating the forces on each atom, the method finds the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electron density within a molecule is rarely uniform. An analysis of the charge distribution provides insight into the molecule's polarity and the nature of its chemical bonds. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing this charge distribution. The MEP map is color-coded to represent different regions of electrostatic potential.

Typically, red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The regions around the hydrogen atom of the hydroxyl group and, to a lesser extent, the bromine atom would exhibit a more positive potential. This visual representation of the electrostatic potential is invaluable for predicting intermolecular interactions and the sites of chemical reactivity.

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways and understand the energetic factors that govern the transformation.

Transition State Characterization and Reaction Pathway Determination

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. Computational methods can locate these transition state structures on the potential energy surface. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state.

By connecting the optimized geometries of the reactants, transition states, and products, a complete reaction pathway can be determined. This pathway, often referred to as the intrinsic reaction coordinate (IRC), provides a detailed picture of the geometric changes that occur as the reaction progresses. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the hydroxyl group, computational modeling can be used to map out the respective reaction pathways.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been identified, their energies can be used to calculate important kinetic and thermodynamic parameters. The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor in the reaction rate. A lower activation energy corresponds to a faster reaction.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated from the energies of the reactants and products. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For a comprehensive understanding, these calculations are often performed including corrections for zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy. This theoretical data provides quantitative insights into the feasibility and kinetics of reactions involving this compound.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR shielding, UV-Vis absorption)

The prediction of spectroscopic properties through computational methods has become an indispensable tool in the characterization of chemical compounds. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, aiding in its identification and the understanding of its electronic structure.

NMR Shielding Prediction:

Theoretical calculations of NMR chemical shifts are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors of nuclei. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen computational level, including the functional and basis set. For phenolic compounds, various studies have demonstrated that functionals like B3LYP, in conjunction with basis sets such as 6-311++G(2d,p), can provide reliable predictions of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. mdpi.comresearchgate.net Solvent effects, which can significantly influence chemical shifts, are often accounted for using implicit solvent models like the Polarizable Continuum Model (PCM).

For this compound, computational models would predict the chemical shifts for the aromatic protons, the protons of the ethyl group, and the phenolic proton. The substitution pattern on the aromatic ring, with a bromine atom and an ethyl group at the meta positions relative to the hydroxyl group, will influence the electron density distribution and, consequently, the chemical shifts of the aromatic protons. A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented below to illustrate the expected output from such calculations.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| OH | 5.50 |

| H2 | 7.10 |

| H4 | 6.95 |

| H6 | 6.80 |

| CH2 | 2.60 |

| CH3 | 1.20 |

UV-Vis Absorption Prediction:

The prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax).

Similar to NMR predictions, the choice of functional and basis set is crucial for accurate UV-Vis spectra simulations. For aromatic compounds, hybrid functionals like B3LYP and CAM-B3LYP are often used with basis sets such as 6-31+G(d,p) or larger. rsc.org The inclusion of a solvent model is also important as the polarity of the solvent can influence the position of the absorption bands.

For this compound, TD-DFT calculations would predict the electronic transitions, primarily π → π* transitions within the benzene (B151609) ring. The substituents (bromo, ethyl, and hydroxyl groups) will modulate the energies of the molecular orbitals involved in these transitions, thus affecting the λmax values. A hypothetical table of predicted UV-Vis absorption data for this compound is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 285 | 0.025 |

| S0 → S2 | 230 | 0.150 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. For halogenated phenols, including this compound, QSRR models are valuable for predicting their environmental fate, toxicity, and other properties without the need for extensive experimental testing. researchgate.netnih.gov

QSRR models are developed by correlating a set of molecular descriptors with a specific activity or property. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), atomic charges, etc.

For halogenated phenols, descriptors related to hydrophobicity (logP), electronic effects (Hammett constants, atomic charges), and steric effects are often important in predicting their toxicity. researchgate.net The reactivity of these compounds, for instance, in microbial transformation, has been correlated with van der Waal's radii of the substituents.

A general form of a QSRR equation can be expressed as:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Dᵢ are the molecular descriptors and cᵢ are the regression coefficients determined from a statistical analysis of a training set of compounds with known activities.

| Descriptor | Hypothetical Value |

|---|---|

| LogP (Octanol-Water Partition Coefficient) | 3.5 |

| Dipole Moment (Debye) | 2.1 |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | -1.2 |

| Molecular Weight (g/mol) | 201.06 |

These descriptors could then be used in a pre-existing, validated QSRR model for halogenated phenols to estimate a particular reactivity or toxicity endpoint. The development of robust and validated QSRR models is an active area of research, driven by the need for efficient and reliable methods for chemical risk assessment. nih.gov

Role of 3 Bromo 5 Ethylphenol As a Chemical Precursor and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the bromine and hydroxyl groups on the 3-Bromo-5-ethylphenol ring makes it an excellent starting point for the synthesis of more intricate organic structures. The bromine atom, in particular, is amenable to a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

One of the most common applications of bromo-substituted phenols in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov In this type of reaction, the bromine atom can be substituted with a wide range of organic groups by reacting with boronic acids in the presence of a palladium catalyst. nih.govruhr-uni-bochum.de This allows for the introduction of new carbon-carbon bonds, enabling the construction of highly substituted and complex molecular frameworks. While direct examples of this compound in such reactions are not extensively documented in readily available literature, the known reactivity of bromophenols provides a strong basis for its utility in this area.

The hydroxyl group can be easily converted into an ether or ester, providing another avenue for molecular elaboration. These modifications can alter the electronic properties and steric hindrance around the phenolic core, influencing subsequent reactions and the properties of the final molecule.

Building Block for Pharmaceutical Scaffolds and Bioactive Molecules (focus on synthesis, not biological activity)

The synthesis of novel pharmaceutical agents often relies on the use of versatile building blocks that can be readily modified to create a library of compounds for biological screening. Heterocyclic compounds, which are core structures in many drugs, can be synthesized using precursors like this compound. frontiersin.org The bromine atom can serve as a handle for introducing various substituents or for facilitating ring-forming reactions to construct heterocyclic systems.

While specific examples detailing the use of this compound in the synthesis of named pharmaceutical scaffolds are not prevalent in the public domain, the general synthetic strategies for bioactive molecules often involve the functionalization of phenolic compounds. researchgate.net The presence of both a bromo and an ethyl group on the phenol (B47542) ring offers multiple points for diversification, which is a key aspect of medicinal chemistry and drug discovery. chemscene.com

Intermediate in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, frequently involves the synthesis of complex organic molecules with specific biological activities. Substituted phenols are a known class of compounds with applications in this field. The synthesis of these agrochemicals can involve multi-step processes where a molecule like this compound acts as a key intermediate.

The functional groups of this compound allow for its incorporation into larger, more complex structures that may exhibit desired agrochemical properties. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, while the bromine atom can be replaced through nucleophilic substitution or cross-coupling reactions to introduce other functional moieties.

Application in Material Science for Functional Polymers and Advanced Materials

The unique combination of a reactive bromine atom and a polymerizable hydroxyl group makes this compound a promising candidate for the synthesis of functional polymers and advanced materials.

Monomer or Precursor for Polymer Synthesis (e.g., polyethers, polycarbonates)

Poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal and chemical stability. kpi.uaresearchgate.net The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. This compound, with its phenolic hydroxyl group, can potentially be used as a monomer or a co-monomer in the synthesis of polyethers. The hydroxyl group can be deprotonated to form a phenoxide, which can then react with an electrophilic monomer to form the ether linkages of the polymer backbone.

The bromine atom on the aromatic ring can be retained in the final polymer structure, providing a site for post-polymerization modification. This allows for the tuning of the polymer's properties after its initial synthesis.

Development of Optoelectronic or Specialty Materials

Organic materials with specific optoelectronic properties are of great interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org The electronic properties of organic molecules can be tuned by introducing different functional groups. The presence of a heavy atom like bromine in this compound can influence the photophysical properties of materials derived from it, potentially leading to applications in optoelectronics. nih.govmdpi.comresearchgate.net

While the direct application of this compound in optoelectronic materials is not widely reported, the general principles of molecular design for such materials suggest its potential as a building block. The ability to modify both the bromo and hydroxyl groups allows for the synthesis of a variety of derivatives with tailored electronic and physical properties.

Derivatization for Ligand Design and Catalysis Applications

Phosphine ligands are crucial components of many transition metal catalysts used in organic synthesis. nih.gov The synthesis of these ligands often involves the reaction of an organometallic reagent with a phosphorus halide. researchgate.net this compound can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, by reacting the bromine atom with a suitable metal. This organometallic intermediate can then be reacted with a phosphorus-containing electrophile to introduce a phosphine group onto the aromatic ring.

Environmental and Chemical Fate of 3 Bromo 5 Ethylphenol

Photochemical Degradation Pathways in Environmental Matrices

The photochemical degradation of 3-Bromo-5-ethylphenol in environmental matrices such as water and soil is primarily initiated by the absorption of ultraviolet (UV) radiation. While specific studies on this compound are limited, the degradation pathways can be inferred from research on similar brominated and phenolic compounds. The process generally involves the formation of reactive species and subsequent transformation of the parent molecule.

Upon exposure to sunlight, particularly UV-B and UV-A radiation, this compound can undergo direct photolysis, where the molecule itself absorbs a photon, leading to an excited state. This excited state can then undergo several reactions, including the cleavage of the carbon-bromine (C-Br) bond. The homolytic cleavage of the C-Br bond is a common pathway for brominated aromatic compounds, resulting in the formation of a phenyl radical and a bromine radical.

Another significant pathway is indirect photolysis, which is mediated by photosensitizers naturally present in the environment, such as dissolved organic matter (DOM). These sensitizers, upon absorbing light, can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻). The highly reactive hydroxyl radical is a key oxidant in the transformation of phenolic compounds in aquatic environments. It can attack the aromatic ring of this compound, leading to hydroxylation and the formation of various hydroxylated intermediates. Oxidation of the ethyl group can also occur.

The degradation of this compound can thus proceed through several interconnected pathways:

Reductive Debromination: The C-Br bond can be cleaved, replacing the bromine atom with a hydrogen atom to form 3-ethylphenol (B1664133). This can be a significant pathway in the presence of hydrated electrons, which can be formed during the photolysis of DOM.

Hydroxylation: Hydroxyl radicals can add to the aromatic ring, forming dihydroxylated and trihydroxylated derivatives. The position of hydroxylation will be directed by the existing hydroxyl and ethyl groups.

Oxidation of the Ethyl Group: The ethyl substituent can be oxidized to form intermediates such as 1-(3-bromo-5-hydroxyphenyl)ethanol, which can be further oxidized to 3-bromo-5-hydroxyacetophenone.

Ring Cleavage: Prolonged exposure to UV radiation and attack by reactive species can lead to the opening of the aromatic ring, forming smaller aliphatic acids and aldehydes, such as maleic acid, formic acid, and oxalic acid nih.gov. Ultimately, these can be mineralized to carbon dioxide and water.

Polymerization: Phenoxy radicals, formed from the initial oxidation of the phenol (B47542) group, can couple to form larger polymeric structures spiedigitallibrary.org.

The specific products and the dominance of each pathway will depend on environmental conditions such as pH, the concentration and nature of dissolved organic matter, and the presence of other reactive species. For instance, in acidic conditions, the formation of hydroxyl and nitrite (B80452) radicals may be enhanced, influencing the degradation rate and products mdpi.com.

Biotransformation and Biodegradation Mechanisms by Microorganisms

The microbial degradation of this compound can occur under both aerobic and anaerobic conditions, with different microorganisms employing distinct enzymatic pathways to break down the compound. The presence of both a bromine substituent and an ethyl group on the phenol ring influences the biodegradability and the specific metabolic routes.

Anaerobic Biodegradation:

Under anaerobic conditions, the initial and often rate-limiting step in the degradation of halogenated aromatic compounds is reductive dehalogenation nih.gov. In this process, the bromine atom is removed from the aromatic ring and replaced by a hydrogen atom. This is an important detoxification step, as lower halogenated compounds are generally less toxic and more amenable to further degradation. For this compound, this would result in the formation of 3-ethylphenol. However, some studies have shown that 3-bromophenol (B21344) can be recalcitrant to dehalogenation under certain anaerobic conditions nih.govasm.org. The microorganisms responsible for reductive dehalogenation are often specific consortia found in anaerobic sediments and soils, and the process can be influenced by the available electron acceptors, such as sulfate (B86663) or carbon dioxide asm.org. Following debromination, the resulting 3-ethylphenol could be further degraded through pathways established for anaerobic phenol metabolism, which typically involve carboxylation followed by ring reduction and cleavage researchgate.net.

Aerobic Biodegradation:

Aerobic degradation of aromatic compounds is generally faster and more efficient than anaerobic degradation. For this compound, two main initial lines of attack are possible by aerobic microorganisms:

Attack on the Aromatic Ring: The degradation is typically initiated by a monooxygenase or dioxygenase enzyme that hydroxylates the aromatic ring. This hydroxylation can occur with or without the removal of the bromine substituent. If the bromine is removed, it is an oxidative dehalogenation. The resulting catechol or substituted catechol is a key intermediate. The catechol then undergoes ring cleavage, which can proceed via two main pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. These pathways lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle researchgate.netijrrjournal.com.

Attack on the Ethyl Group: Some microorganisms may initially metabolize the ethyl side chain. This can involve oxidation to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

The presence of the bromine atom can sometimes inhibit the activity of the enzymes involved in aromatic ring cleavage. Therefore, an initial reductive debromination under anaerobic conditions followed by aerobic degradation of the resulting 3-ethylphenol is a plausible scenario in environments with fluctuating redox conditions nih.gov.

Certain bacteria, such as Lactobacillus plantarum, are known to be involved in the metabolism of ethylphenols. These bacteria can reduce vinylphenols to their corresponding ethylphenols nih.gov. While this is a formation pathway for ethylphenols, the enzymes involved might also play a role in the reverse reaction or further transformation under specific conditions. A wide range of bacteria, including species of Pseudomonas, Bacillus, and Rhodococcus, have been shown to degrade various phenolic compounds academicjournals.orgmdpi.com.

Chemical Stability and Transformation in Aquatic and Terrestrial Environments

The chemical stability and transformation of this compound in the environment are governed by several abiotic processes, which can lead to its degradation or alteration into other compounds. These processes are influenced by factors such as pH, temperature, and the presence of other chemical species and minerals in the soil and water.

In aquatic environments, hydrolysis is a potential transformation pathway for halogenated aromatic compounds. However, the carbon-bromine bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, abiotic hydrolysis of this compound is expected to be a very slow process.

A more significant transformation pathway in natural waters and soils can be oxidation mediated by naturally occurring metal oxides, such as manganese oxides (MnOx). In the presence of bromide ions, manganese oxides can catalyze the oxidation of phenols, leading to the formation of various brominated phenolic compounds. This process involves the oxidation of bromide to reactive bromine species, which then react with the phenol. This could lead to the formation of polybrominated phenols or hydroxylated polybrominated diphenyl ethers and biphenyls nih.gov.

The ethyl group of this compound can also be susceptible to thermal degradation, particularly at elevated temperatures. This could lead to the formation of various breakdown products researchgate.net.

The table below summarizes the potential chemical transformations of this compound in the environment.

Table 1: Potential Chemical Transformations of this compound in the Environment

| Transformation Process | Environmental Matrix | Conditions | Potential Products |

|---|---|---|---|

| Hydrolysis | Aquatic | Neutral pH, ambient temperature | Very slow, likely insignificant |

| Oxidation | Aquatic/Terrestrial | Presence of manganese oxides and bromide ions | Polybrominated phenols, hydroxylated polybrominated diphenyl ethers/biphenyls |

| Thermal Degradation | Terrestrial/Aquatic (with heat sources) | Elevated temperatures | Various breakdown products of the ethyl group and aromatic ring |

The persistence of this compound in the environment will be a balance between its inherent chemical stability and the rates of these transformation processes, as well as the photochemical and biological degradation pathways discussed in the previous sections.

Analytical Methodologies for Environmental Monitoring and Quantification (focus on methods)

The accurate monitoring and quantification of this compound in environmental samples such as water and soil are crucial for assessing its fate and potential impact. Several analytical methodologies are available for the determination of brominated phenols and other phenolic compounds at trace levels. These methods typically involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis for separation and detection.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting phenolic compounds from aqueous samples. The water sample is passed through a cartridge containing a solid sorbent, such as a polystyrene-divinylbenzene copolymer, which retains the analytes. The analytes are then eluted with a small volume of an organic solvent. Acidification of the water sample to a low pH (e.g., pH 2) is often necessary to ensure the phenols are in their non-ionized form, which enhances their retention on the sorbent mdpi.comnih.gov.

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analytes from the aqueous sample into an immiscible organic solvent.

Soil Extraction: For soil and sediment samples, methods like pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate organic solvent are used to extract the analytes from the solid matrix. The resulting extract then requires a cleanup step, often using solid-phase extraction, to remove interfering substances documentsdelivered.com.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. Silylation is a common derivatization technique for phenols documentsdelivered.com. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions. GC coupled with tandem mass spectrometry (GC-MS/MS) can offer even higher selectivity and sensitivity nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile compounds, and it can often be performed without derivatization. Separation is typically achieved using a reversed-phase column (e.g., C18). Several detection methods can be coupled with HPLC: